4-Methoxy-3-methyl-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It has been used in the synthesis of BIPHEP-1-OMe, a precatalyst for reductive coupling of butadiene to aldehydes, and aniline mustard analogues, which have potential anti-tumor activity .

Synthesis Analysis

The synthesis of 4-Methoxy-3-methyl-5-nitrobenzoic acid can involve several steps. One method involves the reaction of aromatic hydroxycarboxylic acids with dimethyl sulphate in water . Another method involves the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen, catalyzed by cobalt acetate in acetic acid .

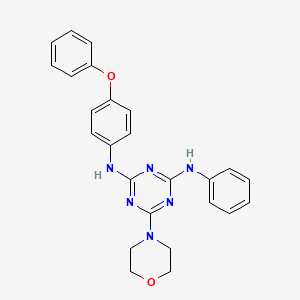

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methyl-5-nitrobenzoic acid can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Nitro compounds like 4-Methoxy-3-methyl-5-nitrobenzoic acid can undergo several types of reactions. These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . In the presence of a cyclometallated iridium catalyst derived from allyl acetate, exposure of alcohols to butadiene results in hydrogen transfer to generate aldehyde-allyliridium pairs, which engage in C-C coupling to form products .

Aplicaciones Científicas De Investigación

Catalysis and Suzuki–Miyaura Coupling

The compound finds application in transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling. In this process, it acts as a boron reagent, facilitating the formation of carbon–carbon bonds. Researchers appreciate its mild reaction conditions and functional group tolerance .

Detection of Nitroaromatic Compounds

Researchers have employed 4-methoxy-3-methyl-5-nitrobenzoic acid in the detection of nitroaromatic compounds. For instance, it interacts with CdSe quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites, enabling sensitive detection .

Anti-Tumor Activity

Analogues derived from this compound, such as aniline mustard analogues, have shown potential anti-tumor activity. Researchers explore their effects on cancer cells, aiming for therapeutic applications .

Nitro Compounds and Aliphatic Synthesis

In the preparation of 1-methyl-3-nitrobenzene, 4-methoxy-3-methyl-5-nitrobenzoic acid plays a crucial role. Routes to aliphatic nitro compounds often involve reactions with alkyl halides and nitrite ions .

Propiedades

IUPAC Name |

4-methoxy-3-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHWBJKSKTEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methyl-5-nitrobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2632370.png)

![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)

![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632385.png)

![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)